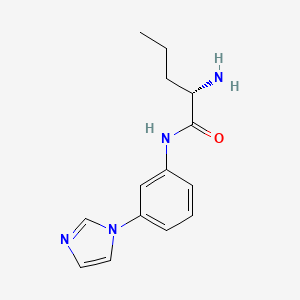
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone, also known as GW501516, is a chemical compound that has gained attention in the scientific community due to its potential applications in research areas such as cardiovascular disease, diabetes, and cancer.
作用机制
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ by (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which may explain its beneficial effects in cardiovascular disease and diabetes. In cancer, (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to induce apoptosis through a PPARδ-independent mechanism.
Biochemical and Physiological Effects:
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, which may have implications for the treatment of muscle wasting and other conditions. It has also been shown to reduce inflammation, improve lipid metabolism, and increase insulin sensitivity, which may have implications for the prevention and treatment of various metabolic disorders.
实验室实验的优点和局限性
One advantage of using (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in lab experiments is its selectivity for PPARδ, which allows for the specific modulation of metabolic pathways. However, one limitation is its potential for off-target effects, which may complicate data interpretation. Additionally, the safety and toxicity of (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in humans is not fully understood, which may limit its potential clinical applications.
未来方向
For (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone research include further investigation of its potential applications in cardiovascular disease, diabetes, and cancer, as well as its mechanisms of action and potential off-target effects. Additionally, the development of more selective PPARδ agonists may provide new therapeutic options for various metabolic disorders.
合成方法
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone can be synthesized through a multistep process that involves the reaction of tert-butylamine with 4-chlorobutyric acid, followed by the reaction of the resulting product with 4-hydroxy-3-methylbenzaldehyde. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
科学研究应用
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been studied for its potential applications in various research areas. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for the prevention and treatment of atherosclerosis. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which may have therapeutic implications for the management of type 2 diabetes. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, which may have therapeutic implications for the treatment of various types of cancer.
属性
IUPAC Name |
(4-tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-12-14(7-8-16(13)20)17(21)19-10-5-6-15(9-11-19)18(2,3)4/h7-8,12,15,20H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUKPHCCAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(CC2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)
